molecular formula C15H28O2 B13766350 Cyclododecylpropionate CAS No. 6221-94-9

Cyclododecylpropionate

Cat. No.: B13766350
CAS No.: 6221-94-9
M. Wt: 240.38 g/mol
InChI Key: FFBFQWUCOCYWIH-UHFFFAOYSA-N
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Description

Cyclododecylpropionate is an organic compound with the molecular formula C15H28O2. It is a derivative of cyclododecane, where a propionate group is attached to the cyclododecyl ring. This compound is known for its applications in various fields, including the fragrance industry, due to its musk-like scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododecylpropionate can be synthesized through the reaction of cyclododecene with propionic acid or its derivatives in the presence of a free-radical initiator. The reaction typically involves catalytic hydrogenation of the resulting 2-cyclododecylpropionic acid or its derivatives .

Industrial Production Methods

The industrial production of this compound often involves the Reformatsky reaction, where cyclododecanone reacts with alkyl 2-bromopropionates in the presence of zinc. The resulting ester is then catalytically hydrogenated or reduced with lithium aluminum hydride .

Chemical Reactions Analysis

Types of Reactions

Cyclododecylpropionate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into cyclododecanone.

    Reduction: Catalytic hydrogenation can reduce this compound to cyclododecyl alcohol.

    Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides and nucleophiles are commonly used for substitution reactions.

Major Products

    Oxidation: Cyclododecanone

    Reduction: Cyclododecyl alcohol

    Substitution: Various substituted cyclododecyl derivatives

Scientific Research Applications

Cyclododecylpropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclododecylpropionate involves its interaction with specific molecular targets. In the fragrance industry, it exerts its effects by binding to olfactory receptors, eliciting a musk-like scent. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Cyclododecylpropionate can be compared with other similar compounds such as cyclododecanone and cyclododecyl alcohol. While all these compounds share the cyclododecyl ring structure, this compound is unique due to its ester functional group, which imparts different chemical reactivity and applications.

Similar Compounds

    Cyclododecanone: A ketone derivative of cyclododecane.

    Cyclododecyl alcohol: An alcohol derivative of cyclododecane.

    Cyclododecane: The parent hydrocarbon structure

Properties

CAS No.

6221-94-9

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

cyclododecyl propanoate

InChI

InChI=1S/C15H28O2/c1-2-15(16)17-14-12-10-8-6-4-3-5-7-9-11-13-14/h14H,2-13H2,1H3

InChI Key

FFBFQWUCOCYWIH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCCCCCCCCCC1

Origin of Product

United States

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